molecular formula C11H11BrN4OS B2668217 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide CAS No. 898657-88-0

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B2668217
CAS No.: 898657-88-0
M. Wt: 327.2
InChI Key: RCLDJCDYYQBIKZ-UHFFFAOYSA-N
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Description

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains a bromine atom, a thiadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling with Pyridine Derivative: The final step involves coupling the brominated thiadiazole with a pyridine-3-carboxamide derivative under suitable conditions, often using a base like potassium carbonate in a polar solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation/Reduction Products: Various oxidized or reduced forms of the thiadiazole ring.

Scientific Research Applications

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of thiadiazole and pyridine derivatives.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The bromine atom and the pyridine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
  • 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
  • 5-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Uniqueness

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is unique due to the presence of the propan-2-yl group on the thiadiazole ring, which can influence its biological activity and chemical reactivity. The bromine atom also provides a site for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4OS/c1-6(2)10-15-16-11(18-10)14-9(17)7-3-8(12)5-13-4-7/h3-6H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLDJCDYYQBIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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